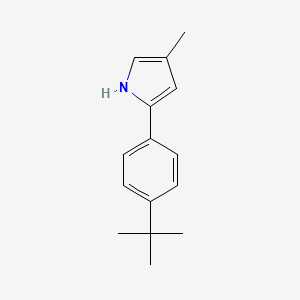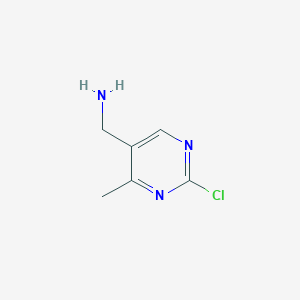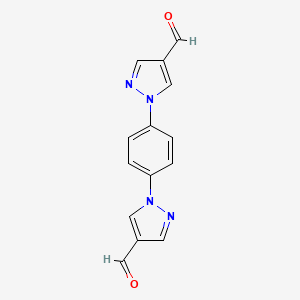
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenol group, a chlorobenzyl thioether, and an oxadiazole ring
Méthodes De Préparation
The synthesis of 4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form 2-chlorobenzyl thiosemicarbazide. The thiosemicarbazide undergoes cyclization with carbon disulfide to form the oxadiazole ring, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the oxadiazole ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(((5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)phenyl methyl ether: This compound has a thiadiazole ring instead of an oxadiazole ring, which can result in different chemical properties and biological activities.
Thiophenol: This compound has a simpler structure with a thiol group attached to a benzene ring.
4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C15H11ClN2O2S |
|---|---|
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
4-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C15H11ClN2O2S/c16-13-4-2-1-3-11(13)9-21-15-18-17-14(20-15)10-5-7-12(19)8-6-10/h1-8,19H,9H2 |
Clé InChI |
SYQIFIKRAUODHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


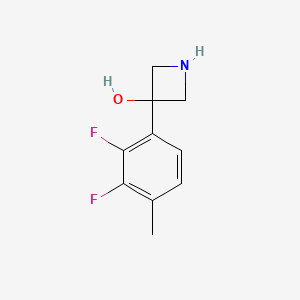
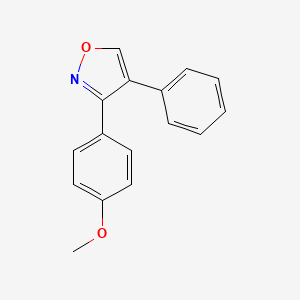
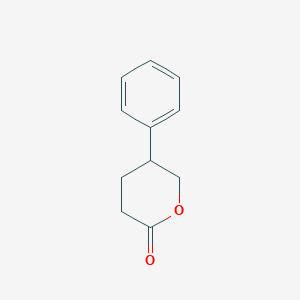
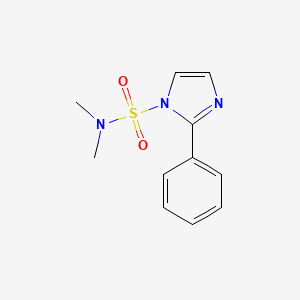
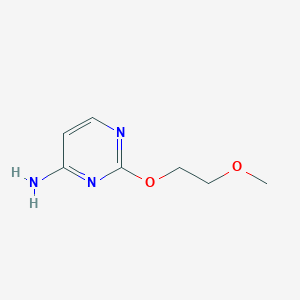
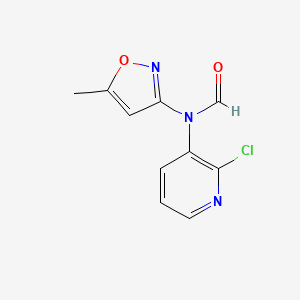
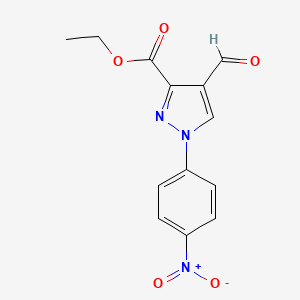
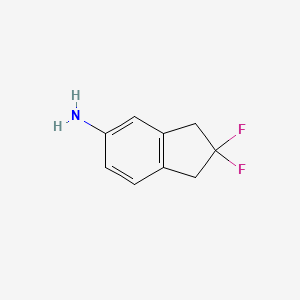
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
